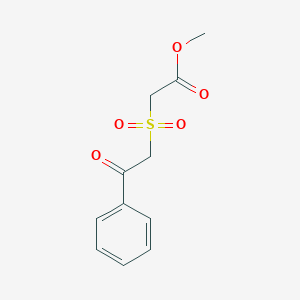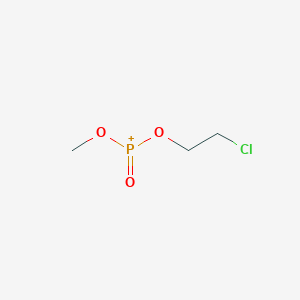
(2-Chloroethoxy)(methoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethoxy)(methoxy)oxophosphanium is an organophosphorus compound that contains phosphorus, chlorine, oxygen, and carbon atoms. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Chloroethoxy)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + \text{CH}_3\text{OH} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow (\text{2-Chloroethoxy})(\text{methoxy})\text{oxophosphanium} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2-Chloroethoxy)(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
科学的研究の応用
(2-Chloroethoxy)(methoxy)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Chloroethoxy)(methoxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with nucleophiles and electrophiles allows it to modify other molecules, leading to various chemical transformations.
類似化合物との比較
Similar Compounds
(2-Chloroethoxy)phosphine: Similar in structure but lacks the methoxy group.
Methoxyphosphine: Contains a methoxy group but lacks the chloroethoxy group.
Phosphine oxides: Oxidized derivatives with different reactivity profiles.
Uniqueness
(2-Chloroethoxy)(methoxy)oxophosphanium is unique due to the presence of both chloroethoxy and methoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts.
特性
CAS番号 |
37788-50-4 |
|---|---|
分子式 |
C3H7ClO3P+ |
分子量 |
157.51 g/mol |
IUPAC名 |
2-chloroethoxy-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7ClO3P/c1-6-8(5)7-3-2-4/h2-3H2,1H3/q+1 |
InChIキー |
HKOCKLUGEUOVNP-UHFFFAOYSA-N |
正規SMILES |
CO[P+](=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
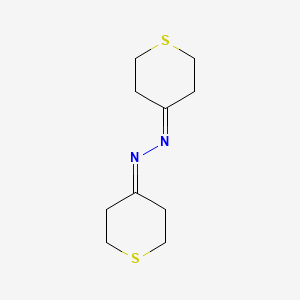
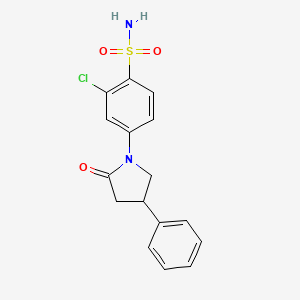
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
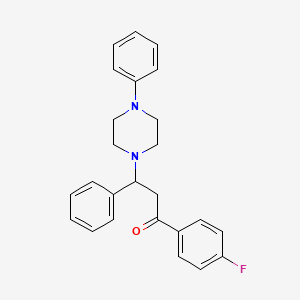
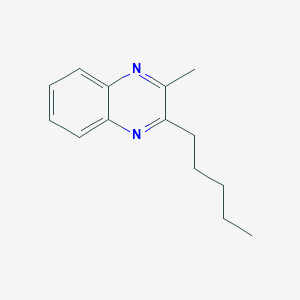
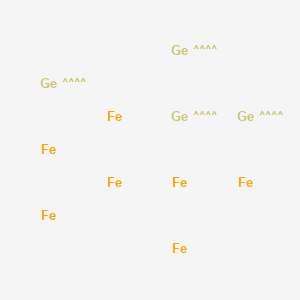
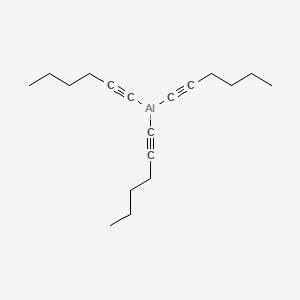
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)

![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)
